molecular formula C8H8N4 B3024337 2-(1,2,4-Triazol-1-yl)aniline CAS No. 39876-84-1

2-(1,2,4-Triazol-1-yl)aniline

Cat. No.: B3024337
CAS No.: 39876-84-1
M. Wt: 160.18 g/mol
InChI Key: ZZBULULHFMWHMB-UHFFFAOYSA-N
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Scientific Research Applications

2-(1,2,4-Triazol-1-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

Target of Action:

The primary target of 2-(1,2,4-Triazol-1-yl)aniline is the aromatase enzyme . Aromatase is a cytochrome P450 enzyme (CYP-450) responsible for converting androgens (such as testosterone) into estrogens (such as estradiol) by aromatization. This enzyme plays a crucial role in estrogen biosynthesis, which is essential for various physiological processes .

Mode of Action:

Biochemical Pathways:

The inhibition of aromatase disrupts estrogen synthesis. This affects various pathways, including:

Pharmacokinetics:

Result of Action:

Safety and Hazards

The safety information for 2-(1,2,4-Triazol-1-yl)aniline indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-Triazol-1-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives to form the triazole ring. This is followed by a nucleophilic substitution reaction where the triazole ring is introduced to the aniline .

Example Synthetic Route:

    Cyclization: Hydrazine derivatives react with formamide under reflux conditions to form the 1,2,4-triazole ring.

    Nucleophilic Substitution: The triazole ring is then reacted with aniline in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Triazol-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the triazole and aniline rings.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of nitrogen atoms. They exhibit similar biological activities but may have different binding affinities and selectivities.

    Imidazole Derivatives: Another class of nitrogen-containing heterocycles with similar applications in medicinal chemistry.

    Tetrazole Derivatives: Contain an additional nitrogen atom compared to triazoles and are used in similar contexts

Uniqueness

2-(1,2,4-Triazol-1-yl)aniline is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which allows for distinct interactions with biological targets. This specificity can result in higher selectivity and potency in its biological activities compared to other similar compounds .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBULULHFMWHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39876-84-1
Record name 2-(1H-1,2,4-triazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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